10-Methyl-1-oxaspiro[5.5]undecan-7-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
8-methyl-1-oxaspiro[5.5]undecan-11-amine |
InChI |
InChI=1S/C11H21NO/c1-9-4-5-10(12)11(8-9)6-2-3-7-13-11/h9-10H,2-8,12H2,1H3 |
InChI Key |
OAPIWQORFSWDAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2(C1)CCCCO2)N |
Origin of Product |
United States |
Conformational Analysis and Stereoelectronic Investigations of 10 Methyl 1 Oxaspiro 5.5 Undecan 7 Amine
Elucidation of Preferred Conformers via Experimental Techniques
Experimental techniques, particularly nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for investigating the conformational equilibria of spirocyclic systems. For the parent compound, 1-oxaspiro[5.5]undecane, variable-temperature 13C NMR spectroscopy has been instrumental in characterizing its conformational landscape. cdnsciencepub.com At room temperature, the 13C NMR spectrum shows averaged signals, indicating a rapid equilibrium between different conformations. However, at low temperatures, the exchange process slows sufficiently to allow for the observation of distinct signals for individual conformers. cdnsciencepub.com
In a study of 1-oxaspiro[5.5]undecane, researchers observed that at 148 K, the equilibrium freezes, and the signals for a major and a minor conformer can be resolved and assigned. cdnsciencepub.com This technique allows for the determination of the relative populations of the conformers at a given temperature. The chemical shifts of the carbon atoms in each conformer provide critical information about their respective geometries. For instance, the upfield shift of certain carbon signals is indicative of specific steric interactions present in that conformation.
While direct experimental data for 10-Methyl-1-oxaspiro[5.5]undecan-7-amine is not extensively published, the principles from the study of the parent system are directly applicable. A similar low-temperature 13C NMR study would be expected to reveal the preferred conformations of this substituted derivative, allowing for an understanding of how the methyl and amine groups influence the conformational equilibrium. The configuration and conformation of related dioxaspiro[5.5]undecane systems have also been successfully determined using 13C NMR analysis and equilibration studies. researchgate.netresearchgate.net
Theoretical Predictions of Conformational Isomers and Their Relative Stability
Computational chemistry provides a powerful complement to experimental studies for understanding the conformational preferences of molecules. Theoretical calculations can predict the geometries and relative stabilities of various possible conformers. For the related 1,7-dioxaspiro[5.5]undecane system, high-level ab initio and density functional theory (DFT) methods have been employed to investigate its potential energy surface. mst.eduresearchgate.netnih.gov
Studies using second-order Møller-Plesset perturbation theory (MP2) and DFT with various basis sets have shown that for 1,7-dioxaspiro[5.5]undecane, the most stable conformation is one in which both six-membered rings adopt a chair conformation, and both oxygen atoms are in axial positions. mst.eduresearchgate.netnih.gov This "all-chair" diaxial conformer is calculated to be more than 2 kcal/mol more stable than other conformers. mst.eduresearchgate.netnih.gov These theoretical models have been successful in identifying other energetically competitive conformers, including those with twist-boat arrangements. mst.edu
For this compound, a similar theoretical approach would involve optimizing the geometries of various stereoisomers and conformers. The key conformations to consider would be those where the cyclohexane (B81311) and tetrahydropyran (B127337) rings are in chair, boat, or twist-boat forms. The relative energies of these conformers would be calculated to determine the most stable arrangements. The calculations would need to account for the steric and electronic influences of the axial and equatorial positions of the methyl and amine substituents on the cyclohexane ring.
Table 1: Calculated Relative Energies of 1,7-Dioxaspiro[5.5]undecane Conformers
| Conformer | Ring Conformations | Oxygen Positions | Relative Energy (kcal/mol) |
| A | Chair, Chair | Axial, Axial | 0.00 |
| B | Chair, Chair | Axial, Equatorial | > 2.00 |
| C | Chair, Chair | Equatorial, Equatorial | > 2.00 |
Note: Data is based on theoretical calculations for the parent 1,7-dioxaspiro[5.5]undecane system. mst.eduresearchgate.netnih.gov The exact energy differences vary with the level of theory and solvent model used.
Stereoelectronic Effects in Spirocyclic Systems (e.g., Anomeric and Exo-Anomeric Effects)
The conformational behavior of this compound is significantly influenced by stereoelectronic effects, most notably the anomeric effect. wikipedia.org The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated heterocyclic ring to prefer an axial orientation, despite the potential for greater steric hindrance. wikipedia.orgscripps.edu This effect is not explained by simple sterics but rather by stabilizing orbital interactions.
The generally accepted explanation for the anomeric effect is the hyperconjugation between a lone pair of electrons on the endocyclic heteroatom (in this case, the ring oxygen) and the antibonding σ* orbital of the exocyclic C-X bond (where X is an electronegative atom). dypvp.edu.in This interaction is maximized when the lone pair and the C-X bond are anti-periplanar, a geometry that is achieved when the substituent is in the axial position. chemtube3d.com
In spirocyclic systems like 1-oxaspiro[5.5]undecane, both endo- and exo-anomeric effects are at play. The endo-anomeric effect involves the interaction of a lone pair on the ring oxygen with the σ* orbital of the spiro C-O bond. The exo-anomeric effect involves the interaction of a lone pair on the exocyclic oxygen (in an acetal) with the σ* orbital of the endocyclic C-O bond. The pronounced conformational rigidity of 1,7-dioxaspiro[5.5]undecane in a specific conformation is a direct consequence of the maximization of these stabilizing anomeric interactions. cdnsciencepub.com The stability of the diaxial conformer in dioxaspiro systems is attributed to the presence of two stabilizing anomeric effects. chemtube3d.com
Influence of Substituents on Ring Conformation and Flexibility
The presence of substituents on the spirocyclic framework can have a profound impact on the conformational equilibrium. Substituents can introduce steric strain that may favor or disfavor certain conformations, thereby altering the balance of forces that includes the anomeric effect.
Studies on substituted 1-oxaspiro[5.5]undecanes have demonstrated the role of bulky groups in locking the conformation. For example, the introduction of a tert-butyl group at C9 of the cyclohexane ring makes the ring conformationally rigid, forcing it into a specific chair conformation. cdnsciencepub.com This, in turn, influences the conformational equilibrium of the entire spiro system.
For this compound, the conformational analysis must consider the interplay between the anomeric effect at the spirocenter and the steric preferences of the methyl and amine groups on the carbocyclic ring. The preferred conformation will be the one that best accommodates these competing influences. For example, a conformation where the tetrahydropyran ring satisfies the anomeric effect might force the methyl or amine group into a sterically unfavorable axial position on the cyclohexane ring, or vice versa. The resulting equilibrium will reflect the energetic cost and benefit of these competing interactions.
Reactivity and Mechanistic Studies of 10 Methyl 1 Oxaspiro 5.5 Undecan 7 Amine Derivatives
Reaction Pathways and Transformation Studies of the Amine Functionality
The amine functionality in 10-Methyl-1-oxaspiro[5.5]undecan-7-amine is a key site for a variety of chemical transformations. As a primary amine, it can undergo a wide range of reactions typical for this functional group, including acylation, alkylation, and sulfonylation, to yield a diverse array of derivatives. For instance, reaction with acyl chlorides or anhydrides would produce the corresponding amides, while treatment with alkyl halides would lead to secondary and tertiary amines.
The nucleophilicity of the amine is influenced by the stereoelectronics of the spirocyclic framework. The rigid chair-like conformations of the cyclohexane (B81311) and tetrahydropyran (B127337) rings can affect the accessibility of the nitrogen lone pair. The incorporation of an oxygen atom within the spirocyclic system can also influence the basicity of the amine. Studies on analogous oxa-spirocyclic amines have shown a reduction in basicity by approximately one pKa unit compared to their carbocyclic counterparts, which can be attributed to the electron-withdrawing inductive effect of the nearby oxygen atom. rsc.org
Furthermore, the amine group can participate in cyclization reactions. For instance, intramolecular reactions with other functional groups, if present on a side chain, could lead to the formation of more complex polycyclic systems. The strategic placement of reactive groups allows for the construction of novel heterocyclic scaffolds built upon the 1-oxaspiro[5.5]undecane core. The amine can also be a directing group in metal-catalyzed reactions, facilitating C-H activation at specific positions on the spirocyclic framework, although this is highly dependent on the reaction conditions and catalyst employed.
The table below summarizes some of the expected transformations of the amine functionality based on general principles of amine reactivity.
| Reaction Type | Reagent/Conditions | Expected Product |
| Acylation | Acyl chloride, base | N-acyl-10-methyl-1-oxaspiro[5.5]undecan-7-amine |
| Alkylation | Alkyl halide, base | N-alkyl-10-methyl-1-oxaspiro[5.5]undecan-7-amine |
| Sulfonylation | Sulfonyl chloride, base | N-sulfonyl-10-methyl-1-oxaspiro[5.5]undecan-7-amine |
| Reductive Amination | Aldehyde/Ketone, NaBH3CN | N-alkyl-10-methyl-1-oxaspiro[5.5]undecan-7-amine |
| Boc Protection | (Boc)2O, base | tert-butyl (10-methyl-1-oxaspiro[5.5]undecan-7-yl)carbamate |
Ring-Opening and Rearrangement Reactions of the Oxaspiro Core
The 1-oxaspiro[5.5]undecane core, containing a tetrahydropyran ring, is generally stable under many reaction conditions. However, under specific circumstances, such as in the presence of strong Lewis or Brønsted acids, ring-opening of the ether linkage can occur. The regioselectivity of such a reaction would be influenced by the substitution pattern and the nature of the attacking nucleophile.
In the case of this compound, protonation of the ether oxygen would be the initial step, making the adjacent carbons more susceptible to nucleophilic attack. The outcome of the reaction would depend on whether the C-O bond cleavage occurs at the spiro center or at the other end of the ether linkage. Attack at the spiro carbon would lead to a significant structural rearrangement, while attack at the C2 position of the tetrahydropyran ring would result in a functionalized cyclohexane derivative with a pendant hydroxyethyl (B10761427) chain.
While the tetrahydropyran ring in the 1-oxaspiro[5.5]undecane system is relatively unstrained compared to smaller cyclic ethers like oxetanes, acid-catalyzed rearrangement reactions are still a possibility, potentially leading to the formation of different heterocyclic or carbocyclic systems. The specific conditions required for such transformations would likely be harsh, and the reaction pathways could be complex.
For comparison, studies on the ring-opening of spiro orthocarbonates, which also contain an oxaspirocyclic core, have demonstrated that double ring-opening polymerization can be initiated. nih.gov While the chemical nature of the ether in this compound is different, this highlights the potential for cleavage of the oxaspiro core under appropriate conditions.
Mechanistic Investigations of Spirocyclization and Derivatization Reactions
Understanding the mechanisms of reactions involving the formation and functionalization of the this compound scaffold is crucial for controlling the stereochemical outcome and optimizing reaction conditions.
Computational studies, using methods such as Density Functional Theory (DFT), can provide valuable insights into the mechanistic aspects of reactions involving spirocyclic amines. For the spirocyclization step in the synthesis of the core structure, computational modeling can help to elucidate the transition state geometries and activation energies for different possible cyclization pathways. This can aid in understanding the observed stereoselectivity of the reaction.
In the context of derivatization reactions, computational methods can be used to model the conformational preferences of the starting material and products, as well as the transition states of the reactions. For example, the relative energies of different conformers of the spirocyclic amine can be calculated to determine the most stable ground-state geometry. This information is critical for understanding how the three-dimensional structure of the molecule influences its reactivity. For instance, the accessibility of the amine's lone pair for nucleophilic attack can be assessed through computational modeling.
Experimental kinetic studies are essential for quantitatively understanding the rates of derivatization and other reactions of this compound. By systematically varying the concentrations of reactants, temperature, and other reaction parameters, the rate law and activation parameters (such as activation energy, enthalpy, and entropy) can be determined.
For example, by monitoring the rate of acylation of the amine with a series of substituted acyl chlorides, a Hammett plot could be constructed to probe the electronic effects of the substituents on the reaction rate. This would provide information about the charge distribution in the transition state and the mechanism of the acylation reaction.
Kinetic studies can also be employed to investigate the mechanism of any potential ring-opening or rearrangement reactions of the oxaspiro core. The dependence of the reaction rate on the concentration of acid catalyst, for instance, could help to elucidate the role of protonation in the rate-determining step.
Derivatization and Functionalization of the Spirocyclic Amine Scaffold for Further Synthetic Utility
The this compound scaffold is a valuable building block for the synthesis of more complex molecules, particularly in the context of medicinal chemistry and drug discovery. The presence of the primary amine group provides a convenient handle for the introduction of a wide variety of functional groups and structural motifs.
A common strategy is the conversion of the amine to an amide via coupling with a carboxylic acid. This reaction is typically mediated by a coupling agent such as EDC or HATU and allows for the introduction of diverse side chains. The resulting amides can have significantly different biological and physicochemical properties compared to the parent amine.
The amine can also be used as a starting point for the synthesis of other nitrogen-containing heterocycles. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) ring fused to the spirocyclic core.
The table below provides examples of derivatization reactions and their potential applications.
| Derivative | Synthetic Method | Potential Utility |
| Amides | Carboxylic acid coupling | Introduction of diverse side chains for biological screening |
| Sulfonamides | Reaction with sulfonyl chlorides | Probing interactions with biological targets |
| Ureas/Thioureas | Reaction with isocyanates/isothiocyanates | Building blocks for combinatorial libraries |
| Guanidines | Reaction with guanylating agents | Introduction of a strongly basic functional group |
| Fused Heterocycles | Cyclocondensation reactions | Construction of novel polycyclic scaffolds |
Advanced Spectroscopic Characterization and Structural Elucidation of 10 Methyl 1 Oxaspiro 5.5 Undecan 7 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution NMR spectroscopy is the most powerful tool for elucidating the detailed structure of 10-Methyl-1-oxaspiro[5.5]undecan-7-amine in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments is essential for complete signal assignment and stereochemical analysis. researchgate.netmdpi.com
The ¹H NMR spectrum is expected to show distinct signals for the protons on the tetrahydropyran (B127337) and cyclohexane (B81311) rings. The chemical shifts of protons adjacent to the oxygen (H2, H6) and nitrogen (H7) atoms would appear downfield due to the deshielding effects of these heteroatoms. libretexts.org The methyl group protons (H11) would likely appear as a doublet, coupled to the H10 proton.
The ¹³C NMR spectrum provides information on the carbon framework. The spiro carbon (C6) would be a key quaternary signal, while carbons bonded to the oxygen (C2, C6) and nitrogen (C7) would be shifted downfield. uobasrah.edu.iq
2D NMR techniques are crucial for establishing connectivity.
COSY (Correlation Spectroscopy) reveals proton-proton coupling networks within each ring system. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for connecting the different fragments of the molecule and confirming the spirocyclic core. researchgate.netmdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy) is paramount for determining the relative stereochemistry. beilstein-journals.org Through-space interactions, observed as NOE cross-peaks, between the methyl group protons (H11) and the amine proton (H7) or other ring protons would establish their relative orientation (cis or trans). Furthermore, NOE data helps in defining the preferred chair conformations of the six-membered rings. mdpi.combeilstein-journals.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
|---|---|---|---|
| C2 | 60-65 | 3.5-3.9 | m |
| C3 | 25-30 | 1.4-1.8 | m |
| C4 | 20-25 | 1.3-1.7 | m |
| C5 | 30-35 | 1.5-1.9 | m |
| C6 (Spiro) | 95-100 | - | - |
| C7 | 50-55 | 2.8-3.2 | m |
| C8 | 30-35 | 1.6-2.0 | m |
| C9 | 25-30 | 1.4-1.8 | m |
| C10 | 30-35 | 1.7-2.1 | m |
| C11 (CH₃) | 15-20 | 0.9-1.1 | d |
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain structural insights from its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion ([M+H]⁺), confirming the elemental composition of C₁₀H₁₉NO. nih.gov
The fragmentation of spiroketal amines upon electron impact (EI) or collision-induced dissociation (CID) is expected to follow characteristic pathways. arkat-usa.org Plausible fragmentation mechanisms for this compound include:
Alpha-cleavage: The bond adjacent to the nitrogen atom is a common point of cleavage for amines. This would result in the loss of ring fragments and the formation of a stable iminium ion. scielo.br
Ring Cleavage: Fragmentation can be initiated by the ring oxygen, leading to the opening of the tetrahydropyran ring. Subsequent cleavages could lead to the loss of small neutral molecules like water or ethylene.
Spirocyclic Fragmentation: The spirocyclic system itself can undergo rearrangement and fragmentation, leading to characteristic ions that can help identify the core structure. arkat-usa.org
Table 2: Plausible Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Formula |
|---|---|---|
| 170.1539 | [M+H]⁺ | [C₁₀H₂₀NO]⁺ |
| 152.1434 | [M+H - H₂O]⁺ | [C₁₀H₁₈N]⁺ |
| 142.1277 | [M+H - C₂H₄]⁺ | [C₈H₁₆NO]⁺ |
| 126.1328 | [M+H - C₃H₇]⁺ (alpha-cleavage) | [C₇H₁₆NO]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. mdpi.com The spectrum of this compound is expected to show characteristic absorption bands corresponding to the amine, ether, and alkane moieties.
N-H Stretching: As a primary amine, two medium-intensity bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com
C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arise from the stretching of sp³ C-H bonds in the cyclohexane and tetrahydropyran rings. vscht.cz
N-H Bending: A medium to strong scissoring vibration for the primary amine is typically observed in the 1580-1650 cm⁻¹ region. orgchemboulder.com
C-O Stretching: A strong, characteristic band for the C-O-C ether linkage within the spiroketal system is expected in the 1050-1150 cm⁻¹ range. orgchemboulder.com
C-N Stretching: The stretching vibration for the C-N bond of the aliphatic amine would appear as a medium to weak band between 1020 and 1250 cm⁻¹. orgchemboulder.com
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3300-3500 | N-H Stretch | Primary Amine | Medium (two bands) |
| 2850-2960 | C-H Stretch | Alkane (sp³) | Strong |
| 1580-1650 | N-H Bend (Scissoring) | Primary Amine | Medium-Strong |
| 1050-1150 | C-O Stretch | Ether (Spiroketal) | Strong |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information. researchgate.net Should a suitable crystal of this compound be obtained, this technique would unequivocally determine:
Connectivity: The precise bonding arrangement of all atoms in the solid state.
Relative Stereochemistry: The spatial relationship between the substituents on the stereogenic centers (C6, C7, and C10), confirming the cis/trans isomerism. researchgate.net
Absolute Stereochemistry: Through the use of anomalous dispersion, typically by measuring the Flack parameter, the absolute configuration (R/S) of each chiral center can be determined without ambiguity. usm.edu
Conformation: The solid-state conformation of the molecule, including the chair or boat forms of the rings and the precise bond lengths, bond angles, and torsional angles. researchgate.net
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| Volume (ų) | 1049 |
| Z (molecules/unit cell) | 4 |
| Final R indices [I > 2sigma(I)] | R1 = 0.045, wR2 = 0.110 |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Absolute Configuration
Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for studying chiral molecules. Since this compound possesses multiple stereocenters, it is chiral and will be optically active.
CD spectroscopy measures the differential absorption of left and right circularly polarized light. researchgate.net Each enantiomer of the compound would produce a CD spectrum that is a mirror image of the other. This property allows for:
Enantiomeric Excess (ee) Determination: The intensity of the CD signal is proportional to the concentration and the enantiomeric excess of the sample. rsc.org
Absolute Configuration Assignment: While challenging to determine from first principles, the experimental CD spectrum can be compared to spectra predicted by time-dependent density functional theory (TD-DFT) calculations for a specific enantiomer (e.g., the (6R, 7S, 10R) configuration). A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration of the molecule in solution. nih.gov The sign and wavelength of the Cotton effects in the spectrum are characteristic of the spatial arrangement of the chromophores (in this case, the n→σ* transitions of the amine and ether groups) and their interaction with the chiral molecular framework.
Computational and Theoretical Chemistry of 10 Methyl 1 Oxaspiro 5.5 Undecan 7 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comresearchgate.net It is a widely used approach in chemistry and physics for calculating properties like molecular energies, electron densities, and geometries. mdpi.comnih.gov DFT calculations for 10-Methyl-1-oxaspiro[5.5]undecan-7-amine would typically be performed using a functional, such as B3LYP or M06-2X, combined with a basis set like 6-311+G(d,p) to provide a good balance of accuracy and computational cost. researchgate.netresearchgate.net
The primary outputs of these calculations are the optimized molecular geometry and the total electronic energy. The geometry optimization process seeks the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. nih.gov The energetics of different isomers or conformers can be compared to determine their relative stabilities. mdpi.com
Furthermore, DFT provides access to key electronic properties derived from the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net
Table 1: Hypothetical DFT-Calculated Energetic and Electronic Properties for this compound
| Property | Value | Unit |
| Total Electronic Energy | -745.65 | Hartrees |
| HOMO Energy | -0.235 | Hartrees |
| LUMO Energy | 0.052 | Hartrees |
| HOMO-LUMO Gap | 0.287 | Hartrees |
| Dipole Moment | 2.15 | Debye |
Ab Initio and Semi-Empirical Methods for Molecular Properties
Beyond DFT, other computational methods can be employed to study molecular properties. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. researchgate.net While computationally more demanding than DFT for similar accuracy, they can provide valuable benchmark data. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster but generally less accurate.
For this compound, ab initio calculations could be used to refine the geometry and calculate properties like electron correlation energies. Semi-empirical methods might be employed for preliminary conformational searches or for studying very large systems involving this molecule.
Table 2: Comparison of Hypothetical Geometrical Parameters for this compound from Different Methods
| Parameter | DFT (B3LYP/6-31G) | Ab Initio (HF/6-31G) | Semi-Empirical (AM1) |
| C-N Bond Length (Å) | 1.472 | 1.480 | 1.495 |
| C-O Bond Length (Å) | 1.425 | 1.431 | 1.440 |
| C-N-H Bond Angle (°) | 110.5 | 110.2 | 109.8 |
The choice of method depends on the desired accuracy and the available computational resources. For many applications involving organic molecules, DFT provides the most practical and reliable results. nih.gov
Quantum Chemical Topology and Bonding Analysis (e.g., Natural Bond Orbital (NBO) analysis)
Quantum Chemical Topology (QCT) is a field that partitions molecular systems based on the analysis of scalar fields like the electron density. sciencesconf.orgresearchgate.net This approach allows for the definition of atoms within molecules and the characterization of the chemical bonds between them. researchgate.net
A prominent application within this framework is Natural Bond Orbital (NBO) analysis. NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wisc.edujuniperpublishers.comfaccts.de This method provides a detailed picture of the Lewis-like bonding structure and allows for the quantitative analysis of electron delocalization and hyperconjugative interactions. researchgate.netwisc.edu
For this compound, NBO analysis would identify the sigma (σ) bonds of the carbon framework, the C-N and C-O bonds, and the lone pairs on the nitrogen and oxygen atoms. It would also quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. These interactions, represented by second-order perturbation theory energies (E(2)), indicate the strength of hyperconjugative effects that contribute to the molecule's stability. researchgate.net
Table 3: Hypothetical NBO Analysis Results for Key Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (1) N7 | σ* (C6-C5) | 2.85 | Lone Pair -> Antibond |
| LP (1) O1 | σ* (C2-C11) | 1.98 | Lone Pair -> Antibond |
| σ (C7-H) | σ* (C6-N7) | 4.10 | Sigma Bond -> Antibond |
This analysis would highlight, for example, the donation of electron density from the nitrogen lone pair into neighboring anti-bonding orbitals, a key factor in determining the amine's local conformation and reactivity.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that explore a range of conformations at finite temperatures. nih.gov Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion, MD simulations generate a trajectory that reveals the molecule's conformational landscape. nih.gov
For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and running the simulation for a period of nanoseconds. nih.govmdpi.com The simulation would reveal the flexibility of the two six-membered rings, the rotational freedom of the methyl and amine groups, and the potential for intramolecular hydrogen bonding. Analysis of the trajectory can identify the most populated conformational states and the energetic barriers between them, providing a comprehensive understanding of the molecule's dynamic behavior. nih.govnih.gov
Table 4: Potential Conformational States of this compound from MD Simulations
| Conformer | Key Dihedral Angle(s) | Relative Population (%) | Description |
| Chair-Chair (Axial NH2) | C2-C3-C4-C5 ≈ -55° | 65 | Both rings in chair conformation, amine group axial |
| Chair-Chair (Equatorial NH2) | C2-C3-C4-C5 ≈ -55° | 30 | Both rings in chair conformation, amine group equatorial |
| Chair-Twist Boat | C2-C3-C4-C5 ≈ 30° | 5 | One ring adopting a higher-energy twist-boat form |
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are highly effective at predicting spectroscopic properties that can be directly compared with experimental data. For this compound, DFT calculations can be used to predict its vibrational (infrared) spectrum and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net
Harmonic vibrational frequency calculations can predict the positions and intensities of IR absorption bands. nih.gov These theoretical spectra are invaluable for assigning experimental peaks to specific molecular motions, such as C-H stretches, N-H bends, or C-O stretches. researchgate.net
Similarly, NMR chemical shifts (¹³C and ¹H) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net By computing the magnetic shielding of each nucleus, a theoretical NMR spectrum can be generated. Comparing this to an experimental spectrum helps confirm the molecular structure and assign specific resonances to each atom in the molecule.
Table 5: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Parameter | Predicted Value | Experimental Value |
| IR Stretch ν(N-H) | 3350 cm⁻¹ | 3360 cm⁻¹ |
| IR Stretch ν(C-O) | 1095 cm⁻¹ | 1105 cm⁻¹ |
| ¹³C NMR δ (C7) | 52.5 ppm | 53.1 ppm |
| ¹H NMR δ (H on C7) | 2.85 ppm | 2.90 ppm |
The strong correlation typically observed between predicted and experimental spectra provides confidence in both the structural assignment and the quality of the computational model. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 10-Methyl-1-oxaspiro[5.5]undecan-7-amine, and how can purity be validated?
- Methodological Answer : Synthesis should follow protocols for spirocyclic amines, emphasizing stereochemical control. Key steps include ring-closing via nucleophilic substitution or cycloaddition reactions. For purity validation, employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical to verify spirocyclic conformation and methyl group placement . Ensure reproducibility by documenting reaction conditions (temperature, catalysts, solvent systems) and raw spectral data in supplementary materials .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability testing with controlled environmental chambers. Prepare aqueous buffers (pH 3–10) and store samples at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV/Vis at regular intervals (0, 1, 3, 6 months). Quantify degradation products using tandem MS (MS/MS) and compare against reference standards. Statistical analysis (e.g., ANOVA) should assess significance of degradation rates across conditions .
Q. What analytical techniques are most effective for characterizing the spirocyclic structure of this compound?
- Methodological Answer : X-ray crystallography is definitive for confirming spirocyclic geometry. If crystals are unavailable, use 2D NMR (COSY, NOESY) to resolve spatial relationships between protons. IR spectroscopy can identify ether (C-O-C) and amine (N-H) functional groups. Computational methods (DFT calculations) may supplement experimental data to predict stability of the spirocyclic system .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability, bioavailability). Perform parallel assays:
- In vitro : Measure IC₅₀ values in cell-based assays with controlled oxygen and nutrient conditions.
- In vivo : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with efficacy.
- Data Reconciliation : Apply multivariate regression to identify confounding variables (e.g., protein binding, enzymatic degradation) .
Q. What strategies are recommended for isolating enantiomers of this compound, given its chiral centers?
- Methodological Answer : Use chiral stationary phases (CSPs) in HPLC, such as amylose- or cellulose-based columns. Optimize mobile phase composition (e.g., hexane/isopropanol with 0.1% diethylamine). Alternatively, employ enzymatic resolution using lipases or esterases to selectively modify enantiomers. Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy or chiral NMR shift reagents .
Q. How can computational chemistry aid in predicting the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to model binding affinities with putative targets like G-protein-coupled receptors (GPCRs) or enzymes. Validate predictions with molecular dynamics (MD) simulations to assess binding stability over time. Pair these with QSAR (quantitative structure-activity relationship) models to optimize substituent effects on activity .
Data Presentation and Analysis
Q. What statistical methods are appropriate for analyzing dose-response relationships in studies involving this compound?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Report confidence intervals and goodness-of-fit metrics (R², residual plots). For multi-experiment datasets, apply meta-analysis to pool results, accounting for heterogeneity via random-effects models .
Critical Considerations
- Contradictory Spectral Data : If NMR and X-ray results conflict, re-examine sample purity and crystallography data collection parameters (e.g., resolution, R-factors) .
- Ethical Reporting : Disclose all negative results (e.g., failed synthetic routes) to aid reproducibility. Use platforms like Zenodo for raw data archiving .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
